(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a chlorobenzyl ether group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Formation of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a haloketone.
Coupling Reactions: The final step involves coupling the pyrazole and thiazolidinone intermediates with a chlorobenzyl ether derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group.
Reduction: Reduction reactions can occur at the pyrazole ring or the thioxo group.
Substitution: The chlorobenzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thioxo group.
Reduction: Reduced forms of the pyrazole ring or thioxo group.
Substitution: Substituted derivatives at the chlorobenzyl ether group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.
Cell Signaling:
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one: Similar in structure but with variations in the substituents.
This compound: Another similar compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C34H34ClN3O2S2 |
---|---|
Molecular Weight |
616.2 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C34H34ClN3O2S2/c1-3-5-11-24(4-2)21-37-33(39)31(42-34(37)41)20-27-22-38(28-13-7-6-8-14-28)36-32(27)25-16-18-29(19-17-25)40-23-26-12-9-10-15-30(26)35/h6-10,12-20,22,24H,3-5,11,21,23H2,1-2H3/b31-20- |
InChI Key |
VATSYIPQVKVCRV-GTWSWNCMSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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